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Introduction
The Lewis X (LeX) antigen, also known as CD15 or Stage-Specific Embryonic Antigen-1

(SSEA-1), is a carbohydrate epitope expressed on the surface of various cell types. It plays a

crucial role in cell-cell recognition and adhesion processes.[1][2] In the context of human health

and disease, the detection of Lewis X positive cells is of significant interest as its expression is

dynamically regulated during development and disease progression. LeX is a well-established

marker for myelomonocytic cells, including neutrophils and eosinophils, and is also expressed

on some monocytes.[3] Furthermore, Lewis X is recognized as a marker for certain populations

of stem cells, including neural stem and progenitor cells (NSPCs), and its expression has been

associated with various types of cancer, where it may play a role in metastasis.[4][5]

Flow cytometry is a powerful and high-throughput technique for the identification and

quantification of Lewis X positive cells within a heterogeneous population. This method utilizes

fluorescently-labeled antibodies that specifically bind to the Lewis X antigen on the cell

surface. As cells pass through the flow cytometer's laser, the fluorochromes are excited, and

the emitted light is detected, allowing for the precise enumeration and characterization of LeX-

expressing cells. These application notes provide a detailed protocol for the detection of Lewis

X positive cells using flow cytometry, along with data presentation and interpretation guidelines.
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The Lewis X antigen is a key player in mediating cell adhesion, a fundamental process in

immunology and cancer biology. It functions as a ligand for selectins, a family of cell adhesion

molecules, thereby facilitating the tethering and rolling of leukocytes on the endothelial cell

surface during inflammation. This interaction is a critical initial step in the extravasation of

leukocytes from the bloodstream to the site of inflammation. In cancer, the expression of Lewis

X on tumor cells can mimic this process, promoting their adhesion to the endothelium and

contributing to metastasis.
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Caption: Lewis X-mediated cell adhesion.

Experimental Protocols
This section provides a detailed protocol for the staining of Lewis X on the cell surface for

subsequent analysis by flow cytometry.
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Primary Antibody: Fluorochrome-conjugated anti-human CD15 (Lewis X) antibody (e.g.,

FITC, PE, APC). The choice of fluorochrome will depend on the instrument's laser and filter

configuration.

Isotype Control: Fluorochrome-conjugated isotype control antibody matching the host

species and immunoglobulin subclass of the primary antibody.

Cells: Single-cell suspension of peripheral blood mononuclear cells (PBMCs), cultured cells,

or dissociated tissue.

Staining Buffer: Phosphate-buffered saline (PBS) containing 1-2% bovine serum albumin

(BSA) or fetal bovine serum (FBS) and 0.05% sodium azide.

Red Blood Cell (RBC) Lysis Buffer (for whole blood): Commercially available or laboratory-

prepared RBC lysis buffer.

Flow Cytometer: A flow cytometer equipped with the appropriate lasers and filters for the

chosen fluorochrome.

Flow cytometry tubes

Centrifuge

Pipettes and tips
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Caption: Experimental workflow for Lewis X detection.

Step-by-Step Staining Protocol
Cell Preparation:

For whole blood: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Lyse red

blood cells using RBC Lysis Buffer according to the manufacturer's instructions. Wash the
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remaining leukocytes twice with cold Staining Buffer by centrifuging at 300-400 x g for 5

minutes.

For cultured cells: Harvest cells and wash twice with cold Staining Buffer.

For tissue samples: Prepare a single-cell suspension using mechanical dissociation and/or

enzymatic digestion. Pass the cell suspension through a 40-70 µm cell strainer to remove

clumps. Wash the cells twice with cold Staining Buffer.

Cell Counting and Viability:

Count the cells and determine viability using a method such as trypan blue exclusion.

Ensure cell viability is >90% for optimal results.

Resuspend the cells in cold Staining Buffer to a final concentration of 1 x 10^7 cells/mL.

Staining:

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

Add the predetermined optimal concentration of the fluorochrome-conjugated anti-CD15

antibody to the designated tubes. A common starting recommendation is 2.5 µg/10^6 cells,

but titration is highly recommended for each new antibody lot.

Add the same concentration of the corresponding isotype control antibody to a separate

tube.

Vortex gently and incubate for 20-30 minutes at 2-8°C in the dark.

Washing:

Add 2 mL of cold Staining Buffer to each tube.

Centrifuge at 300-400 x g for 5 minutes.

Carefully decant the supernatant.

Repeat the wash step.
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Data Acquisition:

Resuspend the cell pellet in 300-500 µL of Staining Buffer.

Acquire the samples on the flow cytometer. Collect a sufficient number of events (typically

10,000-100,000) for statistically significant analysis.

Data Presentation and Analysis
Gating Strategy
A proper gating strategy is crucial for accurate identification of Lewis X positive cells.

Forward Scatter (FSC) vs. Side Scatter (SSC) Gate: First, gate on the cell population of

interest based on their size (FSC) and granularity (SSC) to exclude debris and dead cells.

For peripheral blood, distinct populations of lymphocytes, monocytes, and granulocytes can

be identified in this plot.[6][7]

Singlet Gate: To exclude cell doublets or aggregates, gate on singlets using FSC-A (Area)

versus FSC-H (Height) or FSC-W (Width).

Lewis X (CD15) Positive Gate: From the singlet population of interest, create a histogram or

a dot plot showing the fluorescence intensity of the CD15 antibody. Set the positive gate

based on the isotype control, where the isotype-stained population should be negative.

Quantitative Data Summary
The following table summarizes representative data on Lewis X expression in different human

cell populations.
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Cell Type Subpopulation
Percentage of
Lewis X (CD15)
Positive Cells

Reference

Leukocytes Granulocytes >90% [8]

Monocytes
Variable, often low to

moderate expression
[3][8]

Lymphocytes Generally negative [3]

Neural Cells
Embryonic Mouse

Forebrain (E10.5)
~31% [9]

Embryonic Mouse

Cortex (E14.5)
~22% [9]

Cancer Cell Lines

Head and Neck

Squamous Cell

Carcinoma (UMSCC-

103)

High expression [10]

Lung Cancer (A549) Moderate expression [11]

Colon Cancer (HCT

116)

Low to moderate

expression
[11]
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Issue Possible Cause Solution

High background staining

- Antibody concentration too

high- Inadequate washing-

Dead cells present

- Titrate the antibody to

determine the optimal

concentration- Increase the

number of wash steps- Use a

viability dye to exclude dead

cells from the analysis

Weak or no signal

- Antibody concentration too

low- Improper antibody

storage- Low or no expression

of Lewis X on the cells

- Titrate the antibody- Check

antibody storage conditions

and expiration date- Use a

positive control cell line known

to express Lewis X

Cell clumps

- High cell concentration-

Presence of DNA from dead

cells

- Reduce cell concentration-

Add DNase to the cell

suspension

Conclusion
The detection of Lewis X positive cells by flow cytometry is a robust and valuable tool for

researchers in various fields, including immunology, stem cell biology, and oncology. The

protocol provided in these application notes, along with the data interpretation guidelines, offers

a comprehensive framework for the successful implementation of this technique. Adherence to

proper sample preparation, antibody titration, and gating strategies is essential for obtaining

accurate and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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